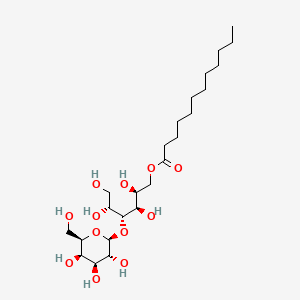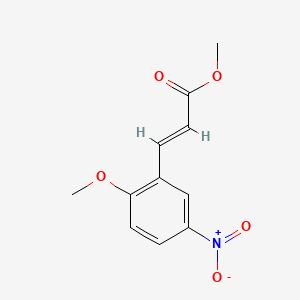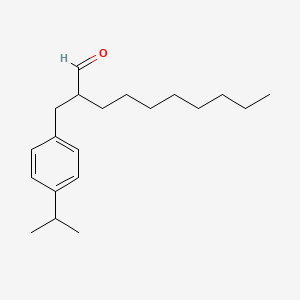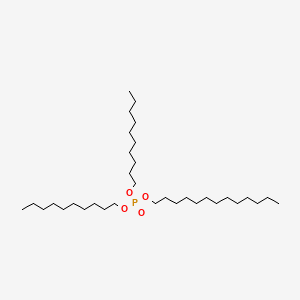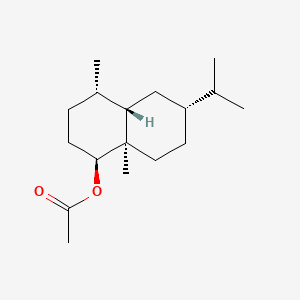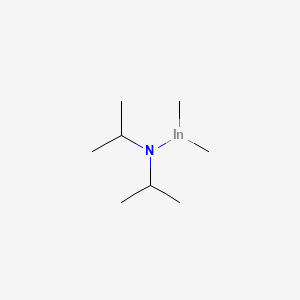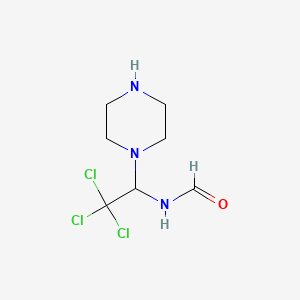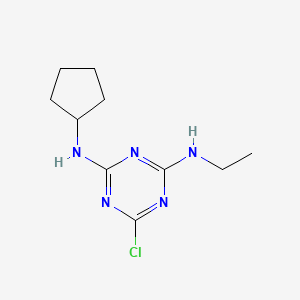
4-(1-Methyl-2-phenylethyl)-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-甲基-2-苯乙基)-N-苯基苯胺是一种有机化合物,属于苯胺衍生物类。该化合物以苯基连接到苯胺部分的氮原子,以及在苯胺环的对位上带有 1-甲基-2-苯乙基取代基为特征。
准备方法
合成路线和反应条件
4-(1-甲基-2-苯乙基)-N-苯基苯胺的合成通常涉及苯胺与 1-甲基-2-苯乙基氯在碱性条件下反应。反应在氢氧化钠或碳酸钾等碱的存在下进行,以促进亲核取代反应。反应混合物通常加热至回流,以确保起始材料完全转化为所需产物。
工业生产方法
在工业规模上,4-(1-甲基-2-苯乙基)-N-苯基苯胺的生产可以通过连续流动工艺实现。这涉及使用填充床反应器,其中苯胺和 1-甲基-2-苯乙基氯与碱一起连续送入反应器。反应在升高的温度和压力下进行,以提高反应速率和产率。然后通过蒸馏或重结晶对产物进行纯化。
化学反应分析
反应类型
4-(1-甲基-2-苯乙基)-N-苯基苯胺经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌衍生物。
还原: 还原反应可以将该化合物转化为其相应的胺衍生物。
取代: 亲电取代反应可以在芳香环上发生,导致形成各种取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 亲电取代反应通常在酸性条件下使用溴 (Br₂) 或硝酸 (HNO₃) 等试剂。
主要形成的产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 取决于所用亲电试剂的各种取代苯胺衍生物。
科学研究应用
4-(1-甲基-2-苯乙基)-N-苯基苯胺在科学研究中有几个应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 探索作为开发新药的潜在药物中间体。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
4-(1-甲基-2-苯乙基)-N-苯基苯胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与生物系统中的酶和受体相互作用,从而导致各种生化效应。例如,它可以抑制参与细胞增殖的某些酶,从而表现出抗癌活性。确切的分子靶标和途径可能因具体的应用和背景而异。
相似化合物的比较
类似化合物
N-苯基-1-苯乙胺: 类似结构,但缺乏乙基链上的甲基。
N-苯基-2-苯乙胺: 类似结构,但在乙基链上具有不同的取代模式。
N-苯基-1-甲基-2-苯乙胺: 类似结构,但在氮原子上具有不同的取代模式。
独特性
4-(1-甲基-2-苯乙基)-N-苯基苯胺的独特性在于 1-甲基-2-苯乙基基团在苯胺环的对位上的特定定位。这种独特的结构特征可以赋予不同的化学和生物特性,使其成为各种应用的宝贵化合物。
属性
CAS 编号 |
97375-16-1 |
|---|---|
分子式 |
C21H21N |
分子量 |
287.4 g/mol |
IUPAC 名称 |
N-phenyl-4-(1-phenylpropan-2-yl)aniline |
InChI |
InChI=1S/C21H21N/c1-17(16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)22-20-10-6-3-7-11-20/h2-15,17,22H,16H2,1H3 |
InChI 键 |
KCCZEHRZIJVJCU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


